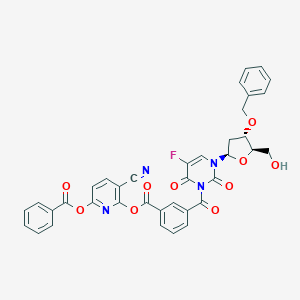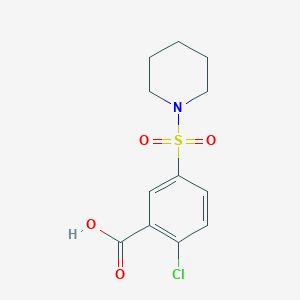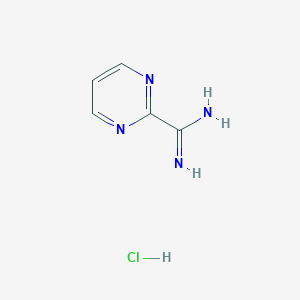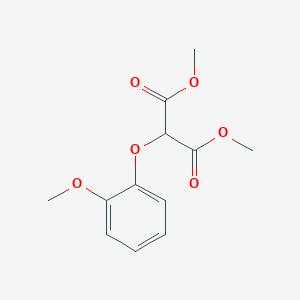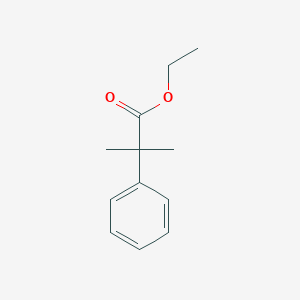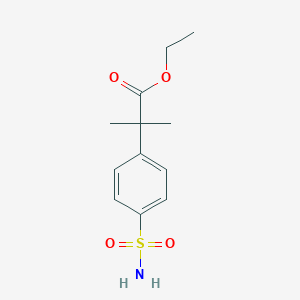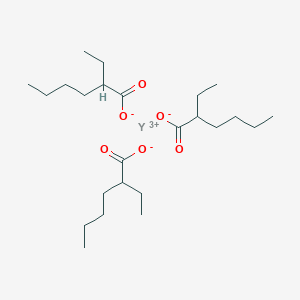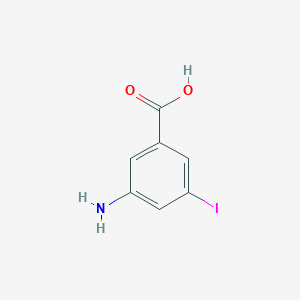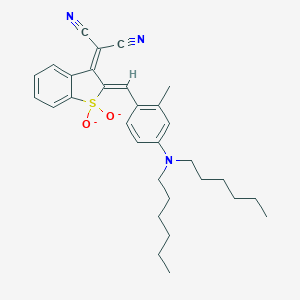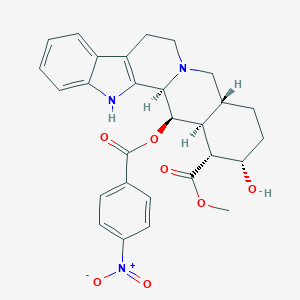
14-Nbo-yohimbine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Nbo-yohimbine is a chemical compound that has gained attention in recent years due to its potential therapeutic properties. It is a derivative of yohimbine, which is a natural alkaloid found in the bark of the African yohimbe tree. 14-Nbo-yohimbine has been studied extensively for its effects on the central nervous system and its potential applications in treating various health conditions.
Mecanismo De Acción
The mechanism of action of 14-Nbo-yohimbine is not fully understood, but it is believed to involve its activity as an alpha-2 adrenoceptor antagonist. This means that it blocks the activity of certain receptors in the brain, leading to increased levels of neurotransmitters like norepinephrine and dopamine. These neurotransmitters are involved in regulating mood, motivation, and other aspects of brain function.
Efectos Bioquímicos Y Fisiológicos
Research has shown that 14-Nbo-yohimbine has a range of biochemical and physiological effects. It has been shown to increase levels of certain neurotransmitters in the brain, including norepinephrine and dopamine. It has also been shown to increase blood flow and improve oxygenation in the brain. These effects are believed to contribute to its potential therapeutic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of studying 14-Nbo-yohimbine in laboratory settings is that it can be synthesized relatively easily and in large quantities. This allows for controlled experiments and the ability to test its effects on a range of health conditions. However, one limitation is that its effects may vary depending on the specific health condition being studied, and more research is needed to fully understand its potential therapeutic properties.
Direcciones Futuras
There are several future directions for research on 14-Nbo-yohimbine. One area of interest is its potential as a treatment for addiction, particularly for opioid addiction. Studies have shown promising results in animal models, and further research is needed to explore its potential in human subjects. Another area of interest is its potential as a treatment for cognitive decline and dementia. Studies have shown that it may improve cognitive function and memory in animal models, and more research is needed to explore its potential in human subjects.
Conclusion:
In conclusion, 14-Nbo-yohimbine is a chemical compound with potential therapeutic properties. Its effects on the central nervous system have been studied extensively, and it has shown promise as a treatment for a range of health conditions. While more research is needed to fully understand its potential therapeutic properties, it represents an exciting area of research in the field of neuroscience and pharmacology.
Métodos De Síntesis
The synthesis of 14-Nbo-yohimbine involves a series of chemical reactions that transform yohimbine into its derivative form. The process typically involves the use of various reagents and solvents, and it requires careful monitoring of reaction conditions to ensure the desired product is obtained. While the synthesis method for 14-Nbo-yohimbine is complex, it has been successfully replicated in laboratory settings.
Aplicaciones Científicas De Investigación
The scientific research on 14-Nbo-yohimbine has focused on its potential applications in treating a range of health conditions. Studies have explored its effects on the central nervous system, including its potential as a treatment for depression, anxiety, and addiction. It has also been studied for its potential to improve cognitive function and memory.
Propiedades
Número CAS |
109460-90-4 |
|---|---|
Nombre del producto |
14-Nbo-yohimbine |
Fórmula molecular |
C28H29N3O7 |
Peso molecular |
519.5 g/mol |
Nombre IUPAC |
methyl (1R,15R,18S,19R,20S,21R)-18-hydroxy-21-(4-nitrobenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C28H29N3O7/c1-37-28(34)23-21(32)11-8-16-14-30-13-12-19-18-4-2-3-5-20(18)29-24(19)25(30)26(22(16)23)38-27(33)15-6-9-17(10-7-15)31(35)36/h2-7,9-10,16,21-23,25-26,29,32H,8,11-14H2,1H3/t16-,21-,22-,23-,25+,26+/m0/s1 |
Clave InChI |
ZDOVTMRFXLKGQV-IZUVYGNBSA-N |
SMILES isomérico |
COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1[C@H]([C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O |
SMILES |
COC(=O)C1C(CCC2C1C(C3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O |
SMILES canónico |
COC(=O)C1C(CCC2C1C(C3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O |
Sinónimos |
14 beta-(4-nitrobenzoyloxy)yohimbine 14-(4-nitrobenzoyloxy)yohimbine 14-NBO-yohimbine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






